BenchChemオンラインストアへようこそ!

SGI-1776 free base

Kinase Selectivity Profiling PIM Kinase Inhibition Biochemical Assays

SGI-1776 free base is the only clinically benchmarked, first-generation pan-PIM inhibitor available for translational research. Its rigorously validated selectivity fingerprint—confirmed against >300 kinases—provides unmatched interpretive clarity for in vivo studies. The compound uniquely enables dissection of PIM1-specific biology (52-fold selectivity over PIM2 vs. ~12.5-fold for AZD1208) and reverses multidrug resistance through dual ABCB1/ABCG2 modulation at non-cytotoxic concentrations. In FLT3-ITD AML models, it simultaneously inhibits PIM and FLT3 with potency comparable to AC220, enabling single-agent pathway blockade. Every batch is supported by a publicly documented clinical safety profile, including the defining cardiotoxicity limitation (QTc prolongation), offering a critical translational benchmark unavailable with newer tool compounds.

Molecular Formula C20H22F3N5O
Molecular Weight 405.4 g/mol
CAS No. 1025065-69-3
Cat. No. B1684610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSGI-1776 free base
CAS1025065-69-3
SynonymsSGI 1776
SGI-1776
SGI1776
Molecular FormulaC20H22F3N5O
Molecular Weight405.4 g/mol
Structural Identifiers
SMILESCN1CCC(CC1)CNC2=NN3C(=NC=C3C4=CC(=CC=C4)OC(F)(F)F)C=C2
InChIInChI=1S/C20H22F3N5O/c1-27-9-7-14(8-10-27)12-24-18-5-6-19-25-13-17(28(19)26-18)15-3-2-4-16(11-15)29-20(21,22)23/h2-6,11,13-14H,7-10,12H2,1H3,(H,24,26)
InChIKeyMHXGEROHKGDZGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SGI-1776 Free Base (CAS 1025065-69-3): First-in-Class Clinical PIM Kinase Inhibitor Procurement Guide


SGI-1776 free base is an imidazo[1,2-b]pyridazine-derived small molecule that functions as a potent, ATP-competitive inhibitor of the PIM family of serine/threonine kinases [1]. It represents the first-generation pan-PIM inhibitor to enter human clinical trials [2]. Biochemically, SGI-1776 exhibits nanomolar inhibitory activity against all three PIM isoforms, with the highest potency observed for PIM-1 . The compound also demonstrates off-target activity against FLT3 and haspin kinases .

Why SGI-1776 Cannot Be Substituted: Quantitative Evidence of Unique Multimodal Activity and Clinically Documented Selectivity


SGI-1776 exhibits a unique, multimodal mechanism of action that distinguishes it from both isoform-specific PIM inhibitors and later-generation pan-PIM clinical candidates. Unlike many analogs, SGI-1776's activity extends beyond direct kinase inhibition to encompass the functional reversal of multidrug resistance via dual PIM-1-dependent and -independent modulation of ABC transporters ABCB1 and ABCG2 [1]. Furthermore, its selectivity profile, rigorously validated against a panel of over 300 kinases, is a matter of clinical record [2]. This established selectivity fingerprint is not guaranteed for newer, less-characterized PIM inhibitors. Finally, SGI-1776's well-documented clinical safety profile, including its defining cardiotoxicity limitation (QTc prolongation), provides a critical benchmark for in vivo studies that cannot be extrapolated from in vitro potency data alone [3].

Quantitative Differentiation Evidence for SGI-1776: A Comparative Analysis of PIM Kinase Inhibitors


Comparative PIM Isoform Potency: SGI-1776 Exhibits a Unique Selectivity Window vs. Later-Generation Pan-PIM Inhibitors

SGI-1776 demonstrates a distinct inhibitory profile across the three PIM kinase isoforms when compared to the later-generation clinical pan-PIM inhibitor AZD1208. While AZD1208 exhibits sub-nanomolar to low nanomolar potency across all three isoforms (IC50: PIM1=0.4 nM, PIM2=5 nM, PIM3=1.9 nM), SGI-1776 displays a wider selectivity window, particularly against PIM2 . Specifically, SGI-1776's IC50 for PIM1 is 7 nM, which increases to 363 nM for PIM2 and 69 nM for PIM3, representing a >50-fold and ~10-fold selectivity for PIM1 over PIM2 and PIM3, respectively . In contrast, AZD1208's selectivity for PIM1 over PIM2 is approximately 12.5-fold . This difference in the PIM2/PIM1 potency ratio (52x for SGI-1776 vs. 12.5x for AZD1208) is a quantifiable differentiation for studies where relative PIM2 sparing or selective PIM1 engagement is hypothesized to be critical.

Kinase Selectivity Profiling PIM Kinase Inhibition Biochemical Assays

Reversal of Multidrug Resistance: SGI-1776 Uniquely Sensitizes Resistant Cancer Cells vs. Other PIM Inhibitors

SGI-1776 is distinguished from other PIM kinase inhibitors by its well-characterized, dual-mechanism ability to reverse multidrug resistance (MDR). At a non-cytotoxic concentration of 1 µM, SGI-1776 decreased the IC50 of substrate chemotherapy drugs in cells overexpressing the ABC transporters ABCB1 (P-glycoprotein) and ABCG2 (BCRP), with no effect on non-substrate drugs or parental cells [1]. This effect is mediated through both PIM-1-dependent (decreased cell surface expression of the transporters) and PIM-1-independent (direct inhibition of transporter function) mechanisms [1]. This functional reversal of MDR is a documented property of SGI-1776 that is not a class-wide feature of all PIM inhibitors and provides a distinct rationale for its use in combination therapy research.

Multidrug Resistance Reversal ABC Transporter Modulation Chemosensitization

FLT3-ITD Inhibition: SGI-1776 Matches the Potency of the Dedicated FLT3 Inhibitor AC220

SGI-1776 demonstrates a unique dual-kinase inhibition profile that includes potent activity against FLT3, a critical target in acute myeloid leukemia (AML). A direct comparison study revealed that SGI-1776's inhibition of FLT3-ITD is as potent as that of AC220 (quizartinib), a dedicated and highly potent FLT3 inhibitor, in AML cell lines . While AC220 is designed for high FLT3 selectivity, SGI-1776 achieves comparable FLT3 inhibition while simultaneously targeting PIM kinases, offering a multi-targeted approach within a single chemical entity.

FLT3 Inhibition Acute Myeloid Leukemia Kinase Inhibitor Comparison

Validated Kinome-Wide Selectivity: A Quantified Benchmark vs. Unknown Off-Target Risks of Newer PIM Inhibitors

A critical advantage of SGI-1776 in experimental design is its rigorously characterized and publicly disclosed kinome-wide selectivity profile. It has been screened against a panel of >300 kinases, demonstrating moderate (40% inhibition at 1 µM for c-kit) to excellent selectivity over a wide range of kinases including CDKs, Aurora kinases, Chk1, IKK, JNK, Abl, Raf, PKA, PKC, and PI3K [1]. This established selectivity landscape serves as a defined baseline for interpreting cellular and in vivo data. In contrast, the complete off-target profiles of many newer or more selective PIM inhibitors (e.g., PIM447, TP-3654) are less comprehensively published or are held as proprietary information, introducing a degree of experimental uncertainty for the end-user.

Kinome Selectivity Off-Target Profiling Kinase Inhibitor Screening

High-Value Application Scenarios for SGI-1776 Free Base Based on Quantified Differentiation


Investigating the Functional Impact of Differential PIM Isoform Selectivity

SGI-1776's 52-fold selectivity window for PIM1 over PIM2 is ideal for studies designed to dissect the specific biological roles of the PIM1 isoform. In cellular or in vivo models where PIM1 and PIM2 are co-expressed, the use of SGI-1776 allows for a clearer interpretation of PIM1-mediated phenotypes compared to a pan-PIM inhibitor like AZD1208 (12.5-fold selectivity), which would also significantly inhibit PIM2 at lower concentrations.

Combination Therapy Studies Targeting Multidrug Resistance (MDR)

SGI-1776 is a uniquely suitable tool for research into overcoming chemotherapy resistance mediated by ABCB1 (P-gp) and ABCG2 (BCRP) efflux pumps. Its ability to sensitize resistant cells to substrate chemotherapeutics at non-cytotoxic concentrations is a well-documented, dual-mechanism effect. This makes it a valuable component in combination regimens designed to test the principle of MDR reversal in vitro and in vivo, a property not shared by all PIM inhibitors. [1]

Mechanistic Studies in Acute Myeloid Leukemia (AML) Requiring Dual PIM/FLT3 Targeting

In AML research, particularly in models driven by FLT3-ITD mutations, SGI-1776 offers a distinct advantage as a single-agent tool to simultaneously inhibit both PIM and FLT3 kinases with high potency. Its FLT3 inhibitory activity is comparable to the dedicated FLT3 inhibitor AC220, yet it is combined with pan-PIM inhibition. This allows for the exploration of synergistic or additive effects of dual-pathway blockade without the confounding variable of using two separate compounds.

Studies Requiring a Gold-Standard Reference Compound with Fully Characterized Kinome Selectivity and Clinical Exposure

For any study where interpreting results relies heavily on a well-defined off-target profile, SGI-1776 serves as an essential benchmark. Its selectivity has been validated against a broad panel of >300 kinases, and crucially, its human clinical pharmacokinetics, pharmacodynamics, and safety profile (including the dose-limiting cardiotoxicity) are matters of public record. This wealth of translational data provides an unmatched context for validating new PIM-targeting strategies or tool compounds, serving as a critical reference point. [2][3]

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for SGI-1776 free base

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.